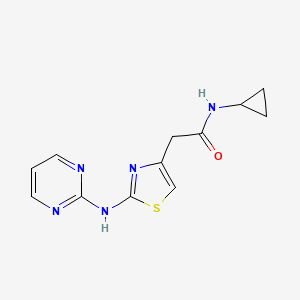

N-cyclopropyl-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5OS/c18-10(15-8-2-3-8)6-9-7-19-12(16-9)17-11-13-4-1-5-14-11/h1,4-5,7-8H,2-3,6H2,(H,15,18)(H,13,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJPGXRNCBULTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CSC(=N2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate reagents.

Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides, under appropriate conditions (temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and features a cyclopropyl group attached to a thiazole-pyrimidine moiety. The structural characteristics contribute to its unique biological activities, particularly in targeting specific enzymes and receptors.

Inhibition of Protein Kinases

One of the primary applications of N-cyclopropyl-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is as an inhibitor of cyclin-dependent kinases (CDKs). CDKs play critical roles in cell cycle regulation, and their dysregulation is often associated with cancer.

Case Study: Selective CDK Inhibition

A study demonstrated that derivatives of this compound exhibited potent inhibitory effects on CDK9, a kinase implicated in various cancers. The structure-based design allowed for the optimization of selectivity over other CDKs, enhancing its therapeutic potential against malignancies such as chronic lymphocytic leukemia (CLL) .

Antiproliferative Activity

Research has shown that this compound possesses significant antiproliferative properties against several cancer cell lines.

Table 1: Antiproliferative Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.3 | |

| HCT116 (Colon Cancer) | 10.8 |

These findings indicate that the compound may serve as a lead candidate for developing novel anticancer therapies.

Targeting Vascular Endothelial Growth Factor (VEGF)

Another application involves the inhibition of vascular endothelial growth factor receptors, which are crucial for angiogenesis—the formation of new blood vessels from existing ones. This process is vital in tumor growth and metastasis.

Case Study: VEGF Inhibition

Research indicated that substituted derivatives of the compound demonstrated substantial inhibition of VEGF signaling pathways, which could be beneficial in treating tumors by restricting their blood supply .

Development of Antimicrobial Agents

Emerging studies suggest that this compound may also have antimicrobial properties. Preliminary tests have shown activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Table 2: Antimicrobial Activity Against Bacterial Strains

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-cyclopropyl-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide with structurally related compounds, focusing on substituent effects, synthetic strategies, and inferred biological relevance.

Structural Analogues and Substituent Effects

- Cyclopropyl vs. Conversely, aryl substituents might enhance π-π stacking interactions in target binding .

- Thiazole-Pyrimidine vs. Thio-pyrimidine Cores : The thiazole-pyrimidine scaffold in the target compound lacks the sulfur bridge present in thio-pyrimidine derivatives (), which could influence redox properties and binding kinetics.

Biological Activity

N-cyclopropyl-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological activity, including synthesis methods, pharmacological effects, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a unique arrangement that includes a cyclopropyl group, a thiazole ring, and a pyrimidine moiety. These structural components are often associated with various biological activities, making this compound a candidate for further research in drug discovery.

Molecular Formula: CHNS

Molecular Weight: 253.33 g/mol

Anticancer Properties

Research indicates that this compound exhibits selective inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial in cell cycle regulation. This selective inhibition suggests potential utility in cancer therapies, especially for tumors characterized by dysregulated CDK activity.

Collagen Prolyl-4-Hydroxylase Activity

The compound also shows promise in studies related to collagen synthesis. By affecting collagen prolyl-4-hydroxylase activity, it may play a role in conditions where collagen remodeling is essential, such as fibrosis or wound healing.

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, it is beneficial to compare it with other structurally similar compounds.

| Compound Name | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| This compound | Cyclopropyl, Thiazole, Pyrimidine | Potential anticancer | Unique combination of rings |

| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | Thiadiazole | Anticancer | Similar scaffold |

| Thiazole Derivatives | Thiazole ring | Antimicrobial/Anticancer | Broad range of activities |

| Pyrimidine-based Compounds | Pyrimidine ring | Antiviral/Anticancer | Diverse applications |

This table illustrates how this compound stands out due to its specific structural elements that may confer distinct biological activities compared to other compounds.

The exact mechanisms through which this compound exerts its biological effects require further investigation. However, preliminary studies suggest that its interaction with key enzymes involved in cell cycle regulation and collagen synthesis could be pivotal.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Cancer Cell Line Studies : In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that N-cyclopropyl derivatives may also possess similar properties .

- Molecular Docking Studies : Computational approaches have been employed to predict the binding affinity of N-cyclopropyl derivatives to their biological targets. These studies indicate favorable interactions that could translate into effective therapeutic agents .

- Pharmacological Evaluations : Ongoing research aims to elucidate the pharmacokinetics and pharmacodynamics of this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties to assess its viability as a drug candidate .

Q & A

Q. What are the standard synthetic routes for preparing N-cyclopropyl-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Thiazole ring formation : Reacting 2-aminothiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole core . (ii) Acetamide coupling : Introducing the cyclopropyl group via nucleophilic substitution or coupling reactions. For example, using N-cyclopropylamine with activated esters (e.g., CDI-mediated coupling) under inert conditions . (iii) Purification : Column chromatography (e.g., DCM/MeOH gradients) or recrystallization to isolate the product .

- Yield Optimization : Use catalytic Pd(dppf)Cl₂ for cross-coupling reactions, as demonstrated in analogous syntheses . Monitor reaction progress via TLC and adjust stoichiometry of boronate esters or amines to minimize side products.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify cyclopropyl, thiazole, and pyrimidinyl proton environments. For example, cyclopropyl protons typically appear as multiplets at δ 0.5–1.5 ppm, while thiazole protons resonate at δ 6.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to confirm the molecular ion peak (e.g., m/z 320.4 for C₁₅H₁₆N₄O₂S₂) .

- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to assess purity (e.g., deviations >0.3% indicate impurities) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological pathways (e.g., kinase inhibition)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in kinase active sites (e.g., CDK9). Focus on interactions between the thiazole-pyrimidine core and ATP-binding pockets .

- SAR Analysis : Modify substituents (e.g., cyclopropyl vs. benzyl groups) and evaluate steric/electronic effects using DFT calculations. For example, bulkier groups may enhance selectivity by reducing off-target binding .

- MD Simulations : Perform 100-ns simulations in explicit solvent to assess conformational stability and ligand-protein hydrogen bonding over time .

Q. How should researchers resolve contradictions in spectroscopic data during structural validation?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguous NMR signals (e.g., overlapping peaks) by determining the crystal structure. Use SHELXL for refinement, ensuring R-factors <5% for high confidence .

- 2D NMR Techniques : Employ HSQC and HMBC to assign quaternary carbons and distinguish regioisomers. For instance, HMBC correlations between the acetamide carbonyl and thiazole C-4 confirm connectivity .

- Reproducibility Checks : Compare data across multiple batches. If elemental analysis discrepancies persist (e.g., N% mismatch), re-purify via preparative HPLC .

Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?

- Methodological Answer :

- Salt Formation : Screen counterions (e.g., HCl, sodium) via pH-dependent solubility assays. Cyclopropyl groups may limit solubility, necessitating co-solvents like PEG-400 .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the acetamide moiety to enhance aqueous stability .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) and assess release kinetics using dialysis membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.